molecular formula C9H9BrO2 B7961396 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B7961396
M. Wt: 229.07 g/mol
InChI Key: OWYMCSQGVYEEKF-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C9H9BrO2 It belongs to the class of benzodioxepines, which are characterized by a benzene ring fused to a dioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.

    Oxidation: Oxidized products include corresponding ketones or carboxylic acids.

    Reduction: Dehalogenated products or reduced benzodioxepine derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine
  • 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine

Uniqueness

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYMCSQGVYEEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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